molecular formula C18H27NO3 B13749589 2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate CAS No. 101564-58-3

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate

Cat. No.: B13749589
CAS No.: 101564-58-3
M. Wt: 305.4 g/mol
InChI Key: TWWTYALAPBHYRQ-UHFFFAOYSA-N
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Description

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound with a unique structure that combines quinuclidine, isopropyl, and glycolate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through a series of reactions, including alkylation, cyclization, and functional group transformations. The isopropyl and glycolate groups are then introduced through additional reactions, such as esterification and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate
  • 2-Methyl-3-butyn-2-ol
  • 3-Methyl-2-butanone

Uniqueness

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

101564-58-3

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate

InChI

InChI=1S/C18H27NO3/c1-12(2)6-9-18(21,13(3)4)17(20)22-16-14(5)19-10-7-15(16)8-11-19/h13-16,21H,1,7-8,10-11H2,2-5H3

InChI Key

TWWTYALAPBHYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C(C)C)O

Origin of Product

United States

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